1-Benzyl-1,4-diazaspiro[5.5]undecane
Description
Historical Context and Discovery
The synthesis of 1-Benzyl-1,4-diazaspiro[5.5]undecane emerged from broader efforts to develop spirocyclic compounds for therapeutic applications. Early work on diazaspiro systems focused on their utility as intermediates in drug synthesis. For instance, patents filed between 2019 and 2021 describe optimized synthetic routes for 1,4-diazaspiro[5.5]undecane derivatives, highlighting their relevance in treating disorders involving abnormal cellular proliferation .
A key breakthrough was the development of a two-pot synthesis starting from cyclohexanone, which streamlined the production of spirocyclic intermediates. This method involves a Henry reaction with nitromethane, followed by Michael addition and cyclization steps, enabling efficient scale-up for industrial applications . The benzyl-substituted variant, this compound, was later derived through alkylation reactions, expanding the structural diversity of this compound class .
Classification within Diazaspiro Compounds
Diazaspiro compounds are classified based on ring size, nitrogen positions, and substitution patterns. This compound belongs to the 1,4-diazaspiro[5.5]undecane subclass, distinguished by:
- Spiro Junction : Fusion of two six-membered rings at positions 1 and 4.
- Nitrogen Placement : One nitrogen in each ring, creating a bicyclic amine system.
- Substituents : A benzyl group at position 1, enhancing lipophilicity and binding affinity .
Comparative studies with related spiro compounds, such as 1,9-diazaspiro[5.5]undecanes, reveal distinct pharmacological profiles. For example, 1,9-diazaspiro derivatives often exhibit higher affinity for neuropeptide receptors, whereas 1,4-diazaspiro systems are prioritized for metabolic stability in drug design .
Nomenclature and Structural Identification
The IUPAC name, This compound , systematically describes its structure:
- Spiro[5.5]undecane : An 11-membered bicyclic system with two six-membered rings.
- 1,4-Diaza : Nitrogen atoms at positions 1 and 4.
- 1-Benzyl : A benzyl group substituent at position 1.
Structural Data :
| Property | Value | Source |
|---|---|---|
| Molecular Formula | $$ \text{C}{16}\text{H}{24}\text{N}_2 $$ | |
| Molecular Weight | 244.38 g/mol | |
| SMILES | C1CCC2(CC1)CNCCN2CC3=CC=CC=C3 | |
| InChI Key | JJZFRZJBNRNVCG-UHFFFAOYSA-N |
X-ray crystallography and NMR spectroscopy confirm the spirocyclic geometry, with the benzyl group adopting a equatorial orientation to minimize steric strain .
Significance in Heterocyclic Chemistry
This compound exemplifies the strategic use of spirocyclic frameworks in medicinal chemistry. Its rigid structure imposes conformational constraints, improving target selectivity and metabolic stability compared to linear analogs . Key applications include:
- Drug Intermediate : Serves as a precursor to kinase inhibitors and antipsychotic agents .
- Electrochemical Studies : Exhibits redox behavior, forming $$ N $$-(1-aminocyclohexanecarbonyl)oxamic acid upon oxidation, which has implications for catalytic applications .
- Bioisosteric Replacement : The spirocyclic core mimics peptide backbones, enabling its use in peptidomimetic drug design .
Recent advancements in cascade cyclization reactions further underscore its synthetic versatility. For example, double Michael additions with diarylideneketones yield tetracyclic derivatives, expanding the library of bioactive spiro compounds .
Properties
IUPAC Name |
1-benzyl-1,4-diazaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-3-7-15(8-4-1)13-18-12-11-17-14-16(18)9-5-2-6-10-16/h1,3-4,7-8,17H,2,5-6,9-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZFRZJBNRNVCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CNCCN2CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Strecker Synthesis of Nitrile Intermediates
The initial step involves the reaction of cycloalkanones (such as cyclopentanone or cyclohexanone) with aniline derivatives and potassium cyanide in glacial acetic acid to form nitrile derivatives. This reaction proceeds via the Strecker synthesis mechanism, yielding 1-[(aryl)(cyanomethyl)amino]cycloalkanecarboxamides as intermediates.
- Reagents and Conditions : KCN, glacial acetic acid, room temperature, 24 hours.
- Outcome : Formation of nitrile intermediates (compounds 1a–f).
Hydrolysis and Cyanomethylation
The nitrile intermediates undergo acidic hydrolysis using concentrated sulfuric acid at ambient temperature to yield amide derivatives. Subsequently, cyanomethylation of the secondary amine is performed using potassium cyanide, paraformaldehyde, and formaldehyde, furnishing cyanomethylated compounds.
- Hydrolysis Conditions : Concentrated H₂SO₄, room temperature, 48 hours.
- Cyanomethylation Conditions : KCN, formaldehyde (37% solution), paraformaldehyde, 60 °C to room temperature, 3–18 hours.
Conversion to Carboxylic Acids and Cyclization
The cyanomethylated compounds are further hydrolyzed under basic conditions (reflux in sodium hydroxide solution) to convert nitrile groups into carboxylic acids. These acids are then cyclized using ethylenediamine in 4 N HCl solution to form the 1,4-diazaspiro[5.5]undecane core.
- Hydrolysis Conditions : NaOH reflux.
- Cyclization Conditions : Ethylenediamine, 4 N HCl, mild conditions.
Alkylation to Introduce the Benzyl Group
The imide functionality in the spirocyclic intermediate is alkylated under phase transfer catalysis conditions using benzyl halides (e.g., benzyl chloride or benzyl bromide) to yield the target compound, 1-Benzyl-1,4-diazaspiro[5.5]undecane.
- Alkylation Conditions : Phase transfer catalyst, appropriate benzyl halide, reflux in acetone or other suitable solvents.
Summary of Synthetic Scheme
| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Notes |
|---|---|---|---|---|
| 1 | Cycloalkanone + Aniline derivative | KCN, Glacial Acetic Acid, RT, 24 h | Nitrile derivatives (1a–f) | Strecker synthesis |
| 2 | Nitrile derivatives | Conc. H₂SO₄, RT, 48 h | Amide derivatives (2a–f) | Acidic hydrolysis |
| 3 | Amide derivatives | KCN, Formaldehyde, Paraformaldehyde, 60 °C–RT, 3–18 h | Cyanomethylated compounds (3a–f) | Cyanomethylation |
| 4 | Cyanomethylated compounds | NaOH reflux | Carboxylic acids (4a–f) | Basic hydrolysis |
| 5 | Carboxylic acids | Ethylenediamine, 4 N HCl | Spirocyclic core (5a–f) | Cyclization |
| 6 | Spirocyclic core | Benzyl halide, Phase transfer catalyst, reflux | This compound | Alkylation |
Research Findings and Optimization
Research has shown that the cyclization step to form the diazaspiro core is highly sensitive to reaction conditions, with mild acidic environments favoring high yields and purity. The alkylation step benefits from phase transfer catalysis to enhance reaction rates and selectivity towards N-benzylation without over-alkylation or side reactions.
The overall synthetic route has been optimized to minimize reaction times and improve yields, with typical overall yields ranging from 45% to 70% depending on the scale and specific substituents on the starting materials.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1,4-diazaspiro[5.5]undecane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can be achieved using nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of benzyl alcohol derivatives.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted spirocyclic compounds.
Scientific Research Applications
1-Benzyl-1,4-diazaspiro[5.5]undecane has found applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and receptor binding.
Medicine: Research has explored its use in drug discovery, particularly in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials due to its unique structural properties.
Mechanism of Action
The mechanism by which 1-Benzyl-1,4-diazaspiro[5.5]undecane exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Substituents
1-Methyl-1,4-diazaspiro[5.5]undecane Dihydrochloride
- Structure : Substitutes the benzyl group with a methyl group.
- Properties : Higher water solubility due to the dihydrochloride salt form (molecular weight: 241.2 g/mol) .
- Applications : Used in life science research, emphasizing its versatility in derivatization .
7,11-Diaryl-2,4-diazaspiro[5.5]undecane Derivatives
- Structure : Fluorophenyl or trifluoromethylphenyl groups at positions 7 and 11.
- Synthesis : Synthesized via [5+1] double Michael addition of N,N-dimethylbarbituric acid to diarylidene acetones, achieving >90% yields .
- Key Features : Enhanced regioselectivity and stability compared to 1-benzyl derivatives, attributed to steric and electronic effects of aryl groups .
3-Methyl-1,4-diazaspiro[5.5]undecane-2,5-dione
Heteroatom Variations: Oxygen vs. Nitrogen
1,7-Dioxaspiro[5.5]undecane
- Structure : Replaces nitrogen atoms with oxygen.
- Applications : Used as a calibration standard in APCI-MS due to its volatility and structural similarity to spiroacetals .
- Bioactivity: Exhibits EAD (electroantennographic detection) activity in insect pheromone studies, unlike nitrogenated analogues .
1,4-Dioxa-8-azaspiro[4.6]undecane
Physicochemical and Functional Comparisons
Table 1: Key Properties of Selected Spiro Compounds
Research Findings and Implications
- Synthetic Efficiency : Diazaspiro derivatives synthesized via Michael addition (e.g., 3a,b) demonstrate superior yields (90%) compared to oxygenated analogues (60–75%) .
- Structural Flexibility : The 1-benzyl group enhances lipophilicity, making it suitable for blood-brain barrier penetration in CNS drug design .
Biological Activity
1-Benzyl-1,4-diazaspiro[5.5]undecane is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, focusing on anticonvulsant effects, potential therapeutic applications, and relevant research findings.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of this compound and related compounds. Research indicates that certain derivatives exhibit significant potency in seizure models.
Case Study: Anticonvulsant Screening
A notable study assessed various spiro compounds, including this compound, for their anticonvulsant activity using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models. The results are summarized in Table 1.
| Compound | ED50 (mmol/kg) | Reference Drug | Reference ED50 (mmol/kg) |
|---|---|---|---|
| This compound | 0.0043 | Phenobarbital | 0.06 |
| Other derivatives | Various | Ethosuximide | 0.92 |
The compound demonstrated an ED50 of 0.0043 mmol/kg in the PTZ model, indicating it is approximately 14 times more potent than phenobarbital and significantly more effective than ethosuximide in preventing seizures .
Additional Biological Activities
Beyond anticonvulsant effects, research suggests that this compound may have applications in treating other conditions:
- Pain Management : Compounds within this class have shown potential for pain relief .
- Obesity Treatment : Some derivatives are being investigated for their role in weight management and metabolic regulation .
- Psychiatric Disorders : There is emerging evidence of efficacy in addressing psychotic disorders through modulation of neurotransmitter systems .
The precise mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that its action may involve modulation of GABAergic pathways and interactions with various neurotransmitter receptors.
Q & A
Q. What are the recommended synthetic routes for 1-Benzyl-1,4-diazaspiro[5.5]undecane, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with spirocyclic ring formation followed by benzylation. Key steps include:
- Ring Closure : Use of cyclocondensation agents (e.g., triethylamine) to stabilize intermediates and reduce side reactions .
- Benzylation : Optimize temperature (60–80°C) and solvent polarity (e.g., dichloromethane or DMF) to enhance regioselectivity .
- Purification : Employ column chromatography with gradients of methanol/dichloromethane to isolate the product, avoiding decomposition observed in high-temperature distillation .
Q. Which spectroscopic techniques are most effective for characterizing the spirocyclic structure, and what key spectral features should be analyzed?
- Methodological Answer :
- NMR Spectroscopy : Focus on and NMR to identify benzyl protons (δ 7.2–7.4 ppm) and spirocyclic carbons (δ 50–70 ppm). Diastereotopic protons in the diazaspiro ring exhibit splitting patterns indicative of restricted rotation .
- X-ray Crystallography : Resolve stereochemistry and confirm spiro junction geometry. For example, spiro[5.5] systems often adopt chair-boat conformations, with bond angles near 109° at the spiro carbon .
Q. What are the safety protocols for handling this compound, especially regarding inhalation or dermal exposure?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent skin contact and inhalation .
- Spill Management : Neutralize acidic or basic residues with appropriate buffers before disposal. Avoid water jets for spills to prevent aerosolization .
- Storage : Store in airtight containers under inert gas (N) at 4°C to minimize oxidation and hydrolysis .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of the benzyl group in substitution reactions?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-31G(d) basis sets to model electron density distribution. The benzyl group’s para position often shows higher electrophilicity due to resonance stabilization .
- Transition State Analysis : Identify energy barriers for nucleophilic attacks on the benzyl carbon, correlating with experimental kinetic data .
Q. What strategies resolve discrepancies in biological activity data arising from stereochemical variations?
- Methodological Answer :
- Chiral HPLC : Separate enantiomers using amylose-based columns to assess individual bioactivity .
- Cocrystallization Studies : Compare binding affinities of stereoisomers with target proteins (e.g., kinases) using isothermal titration calorimetry (ITC) .
- Meta-Analysis : Cross-reference IC values from assays using standardized solvent systems (e.g., DMSO concentration <1%) to minimize solvent-induced artifacts .
Q. How to design experiments to study the compound’s stability under different conditions (pH, solvents)?
- Methodological Answer :
- Forced Degradation Studies :
- Acidic/Base Hydrolysis : Incubate in 0.1M HCl/NaOH at 40°C for 24h, then analyze via LC-MS for degradation products (e.g., ring-opened amines) .
- Oxidative Stress : Expose to 3% HO and monitor peroxide adducts using high-resolution mass spectrometry .
- Solvent Stability : Compare half-life in polar aprotic (DMF) vs. nonpolar (toluene) solvents using NMR peak integration .
Q. What catalytic systems enhance the efficiency of diazaspiro ring formation in multistep syntheses?
- Methodological Answer :
- Phase-Transfer Catalysis (PTC) : Use tetrabutylammonium bromide (TBAB) to accelerate cyclization in biphasic systems (water/dichloromethane), reducing reaction time by 30% .
- Metal-Free Organocatalysts : Explore thiourea derivatives to stabilize transition states via hydrogen bonding, improving enantioselectivity (up to 90% ee) .
- Microwave-Assisted Synthesis : Reduce reaction time from 12h to 2h by heating at 100°C with controlled pressure, minimizing side products .
Data Contradiction Analysis
- Case Study : Conflicting reports on thermal stability may arise from impurities in starting materials or varying analytical methods. For example, decomposition observed in distillation () vs. stable LC-MS profiles () can be reconciled by:
- Purity Assessment : Use elemental analysis (C, H, N) and HRMS to verify batch consistency.
- Controlled Replication : Repeat stability tests using identical equipment (e.g., same GC-MS column type) to isolate methodological variables .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
